An In-Depth Technical Guide to 6-ROX SE (CAS number 216699-36-4): Properties and Applications in Biomolecule Labeling
An In-Depth Technical Guide to 6-ROX SE (CAS number 216699-36-4): Properties and Applications in Biomolecule Labeling
This guide provides a comprehensive technical overview of 6-ROX SE (6-Carboxy-X-rhodamine, succinimidyl ester), a widely utilized fluorescent dye in molecular biology and biotechnology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties of 6-ROX SE, the mechanism of its application, and detailed protocols for its use in labeling biomolecules, with a particular focus on oligonucleotides.
Introduction to 6-ROX SE: A Workhorse Fluorophore
6-ROX SE is a bright, photostable, and amine-reactive fluorescent dye belonging to the rhodamine family.[1][2] Its long-wavelength excitation and emission spectra make it an invaluable tool for a variety of applications, including automated DNA sequencing, quantitative real-time polymerase chain reaction (qPCR), and fluorescence resonance energy transfer (FRET) studies.[1][3] The succinimidyl ester (SE) moiety allows for the covalent attachment of the 6-ROX fluorophore to primary amine groups present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1][2] This single isomer of carboxy-X-rhodamine is often preferred in bioconjugation as it can lead to better resolution during the purification of labeled products.[3]
Core Properties of 6-ROX SE
A thorough understanding of the physicochemical properties of 6-ROX SE is paramount for its successful application in experimental workflows. These properties dictate its handling, storage, and reactivity.
| Property | Value | Source(s) |
| CAS Number | 216699-36-4 | [1][3][4] |
| Molecular Formula | C37H33N3O7 | [1][3][4] |
| Molecular Weight | 631.67 g/mol | [3][5] |
| Appearance | Red to violet solid powder | [3] |
| Excitation Maximum (λex) | ~575-578 nm | [1][5] |
| Emission Maximum (λem) | ~601-604 nm | [5][6] |
| Solubility | Soluble in DMSO and DMF | [1][3][4][6] |
| Reactivity | Reacts with primary amines | [1][2] |
Storage and Handling: 6-ROX SE is susceptible to hydrolysis, particularly in aqueous environments, which can inactivate the amine-reactive succinimidyl ester.[1] Therefore, it is crucial to store the solid compound at -20°C, desiccated, and protected from light.[1][2][6] Stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to minimize degradation.[1][3]
The Chemistry of Conjugation: NHS Ester Reaction with Primary Amines
The covalent attachment of 6-ROX SE to a biomolecule is achieved through the reaction of its N-hydroxysuccinimide (NHS) ester with a primary amine. This reaction is a classic example of nucleophilic acyl substitution.
The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.
The efficiency of this conjugation is highly pH-dependent. The optimal pH for the reaction is typically between 8.3 and 8.5.[3] At a lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction.[3] It is also critical to use buffers that do not contain primary amines, such as Tris, as these will compete for reaction with the 6-ROX SE.[7] Suitable buffers include sodium bicarbonate or sodium borate.[7][8]
Experimental Workflow: Labeling of Amine-Modified Oligonucleotides
The following section provides a detailed, step-by-step methodology for the labeling of a 5'-amine-modified oligonucleotide with 6-ROX SE, followed by purification of the conjugate.
Materials
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5'-amine-modified oligonucleotide
-
6-ROX SE (CAS 216699-36-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Nuclease-free water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
UV-Vis Spectrophotometer
Step-by-Step Protocol
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Preparation of Reagents:
-
6-ROX SE Stock Solution: Immediately before use, dissolve 1 mg of 6-ROX SE in 100 µL of anhydrous DMSO to make a ~15.8 mM stock solution. Vortex to ensure it is fully dissolved. Keep protected from light.
-
Oligonucleotide Solution: Dissolve the 5'-amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
10 µL of the oligonucleotide solution (adjust volume based on desired scale)
-
5-10 molar excess of the 6-ROX SE stock solution. The exact amount may require optimization depending on the oligonucleotide.
-
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
The purification of the 6-ROX labeled oligonucleotide is critical to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.[8] Reverse-phase HPLC is the recommended method for this purpose.[8][9]
-
RP-HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M TEAA, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~578 nm (for the 6-ROX dye).
-
-
The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time on the C18 column. Collect the peak that absorbs at both 260 nm and 578 nm.
-
After collection, the fractions containing the purified labeled oligonucleotide can be dried using a vacuum concentrator.
-
-
Analysis and Quantification:
-
Resuspend the dried, purified 6-ROX labeled oligonucleotide in a suitable buffer or nuclease-free water.
-
Measure the absorbance at 260 nm and ~578 nm using a UV-Vis spectrophotometer.
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm. The degree of labeling can be estimated from the ratio of the absorbance at ~578 nm to the absorbance at 260 nm.
-
Conclusion
6-ROX SE is a versatile and robust fluorescent dye that has become a staple in molecular biology research. Its bright fluorescence, photostability, and straightforward amine-reactive chemistry make it an excellent choice for labeling a wide array of biomolecules. By understanding its fundamental properties and adhering to optimized protocols for conjugation and purification, researchers can effectively harness the power of 6-ROX SE to generate high-quality fluorescently labeled probes for their specific applications.
References
-
emp BIOTECH. (n.d.). 6-Carboxy-X-rhodamine NHS ester (6-ROX SE), ~single isomer. Retrieved from [Link]
-
Waters Corporation. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Retrieved from [Link]
-
You Do Bio. (n.d.). Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. Retrieved from [Link]
-
Glen Research. (n.d.). General Procedure for Labelling of Amino-Modified Oligonucleotides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. youdobio.com [youdobio.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. labcluster.com [labcluster.com]
